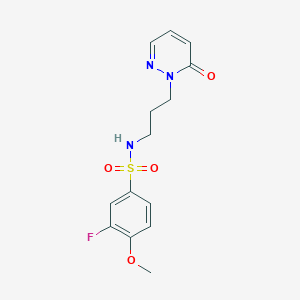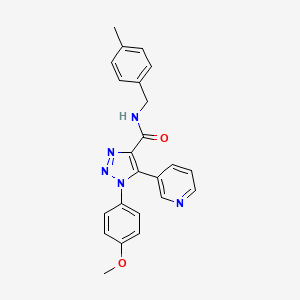![molecular formula C21H25N3O4S B2465780 N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923178-29-4](/img/structure/B2465780.png)
N-{3-[1-butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry and synthetic organic chemistry. The structure of this compound features a pyrazole ring, a common motif in bioactive molecules, and a methanesulfonamide group, which is often used to increase water solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be achieved through a multi-step process:
Formation of the pyrazole ring: : This can be done by reacting hydrazine hydrate with an appropriate β-keto ester under acidic conditions.
Butanoylation: : The pyrazole intermediate is then acylated with butanoyl chloride in the presence of a base, such as pyridine, to obtain the butanoylated pyrazole.
Methoxyphenyl addition:
Methanesulfonamide attachment: : Finally, the compound is reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.
Industrial Production Methods
The industrial production of this compound would require optimization of the synthetic steps for scalability and cost-efficiency. Techniques such as flow chemistry and continuous processing might be employed to increase yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the methoxy group, forming the corresponding phenol derivative.
Reduction: : The carbonyl group in the butanoyl chain can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : The methanesulfonamide group is a good leaving group, making the compound amenable to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as Jones reagent or potassium permanganate.
Reduction: : Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Phenol derivatives: from oxidation.
Alcohol derivatives: from reduction.
Substituted sulfonamides: from nucleophilic substitution.
Scientific Research Applications
N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has various scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules. Its functional groups offer multiple reactive sites for further modification.
Biology: : Potential bioactive compound for drug discovery. The pyrazole ring is found in many biologically active molecules, including anti-inflammatory and anticancer agents.
Medicine: : Investigated for its pharmacological properties. Sulfonamides are known for their antibacterial activity, though the specific activities of this compound would require further research.
Industry: : Possible applications in the development of specialty chemicals and materials due to its diverse functional groups.
Mechanism of Action
The exact mechanism by which N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide exerts its effects would depend on the biological target:
Molecular targets: : Pyrazole-containing compounds often interact with enzymes and receptors. Potential targets could include kinases or G-protein coupled receptors.
Pathways involved: : Inhibition or modulation of specific biochemical pathways, such as inflammation or cell proliferation, depending on the target.
Comparison with Similar Compounds
Compared to other sulfonamides and pyrazole derivatives, N-{3-[1-Butanoyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique combination of functional groups:
Similar compounds
N-{3-[1-Acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Differing in the substituents on the pyrazole ring and phenyl ring.
4-Methoxy-N-(3-{1-[4-nitrophenyl]-4,5-dihydro-1H-pyrazol-3-yl}phenyl)methanesulfonamide: : Similar core structure but different substituents.
This compound's unique features could confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with multiple applications in scientific research, particularly in chemistry and biology
Properties
IUPAC Name |
N-[3-[2-butanoyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-6-21(25)24-20(15-9-11-18(28-2)12-10-15)14-19(22-24)16-7-5-8-17(13-16)23-29(3,26)27/h5,7-13,20,23H,4,6,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNHFFAPPDFKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2465697.png)
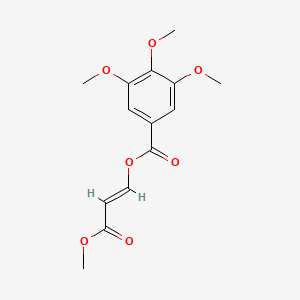
![2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2465701.png)
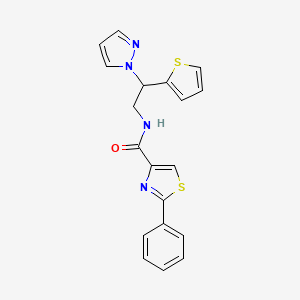
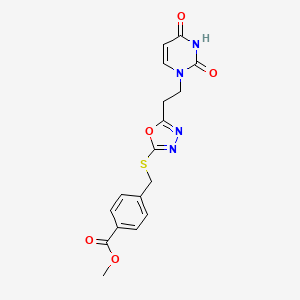
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)
![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)
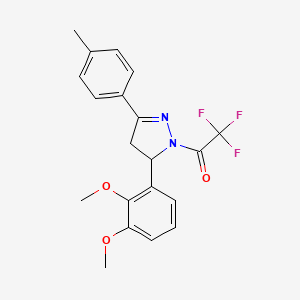
![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)
![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)
